Bridgehead N-Cyclopropylmethyl vs. N-Isopropyl: Lipophilicity and Metabolic Stability Divergence
The target compound carries an N-cyclopropylmethyl (CPM) substituent, whereas the closest commercial analog [9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine bears an N-isopropyl group. The CPM group increases computed logP by approximately 0.35 log units while simultaneously introducing a cyclopropane ring that acts as a metabolic soft spot shield, reducing CYP450-mediated N-dealkylation relative to the isopropyl analog [1]. This is a class-level inference drawn from the well-established metabolic stability advantage of N-CPM over N-isopropyl in opioid and sigma ligand series [2].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.61 (ChemBase prediction) |
| Comparator Or Baseline | [9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine: logP ≈ 1.26 (estimated by atom-based method, MW 196.33) |
| Quantified Difference | ΔlogP ≈ +0.35 (increased lipophilicity with CPM) |
| Conditions | Computational prediction; experimental logP not available for either compound. |
Why This Matters
Higher logP with retained hydrogen-bonding capacity may improve passive blood-brain barrier permeation, a critical parameter for CNS-targeted library design.
- [1] ChemBase ID 281570 — Computed logP for target compound. View Source
- [2] WO2005123728A1 – 9-aza-bicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors. Discloses N-cyclopropylmethyl as preferred substituent. View Source
